3-Amino-8-methyl-1-naphthoic acid
Description
3-Amino-8-methyl-1-naphthoic acid is a naphthalene derivative with a carboxylic acid group at the 1-position, an amino group at the 3-position, and a methyl substituent at the 8-position. Below, we compare these compounds based on synthesis, physical properties, and functional characteristics.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
VKFAJPRXOPLRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methyl-1-naphthoic acid typically involves the nitration of 8-methyl-1-naphthoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 3-amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: 3-Amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-Amino-8-methyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
3-Amino-2-naphthoic Acid
- Synthesis : Prepared by heating 3-hydroxy-2-naphthoic acid with ammonia under pressure using catalysts such as zinc chloride, aluminum chloride, or ferrous ammonium salts . Contaminants like β-naphthol and β-naphthylamine may form if sodium hydroxynaphthoate is used .
- Physical Properties: Molecular Formula: C₁₁H₉NO₂ CAS RN: 5959-52-4 Melting Point: 210°C Pricing (Technical Grade): 5g for JPY 20,500; 25g for JPY 68,200 .
3-Amino-8-bromo-1-naphthoic Acid
- Structure : Bromine substituent at position 8 instead of methyl.
- Properties: Molecular Formula: C₁₁H₈BrNO₂ Molecular Weight: 266.09 g/mol Purity: 98% Storage: Long-term storage conditions unspecified .
8-Amino-1-naphthoic Acid
- Structure: Amino group at position 8, carboxylic acid at position 1.
- Properties: Molecular Formula: C₁₁H₉NO₂ CAS RN: 129-02-2 Molecular Weight: 187.19 g/mol .
3-Hydroxy-2-naphthoic Acid
- Structure : Hydroxyl group at position 3, carboxylic acid at position 2.
- Hazard Information : Classified as hazardous, with specific handling protocols required .
Data Table: Key Properties of Naphthoic Acid Derivatives
| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|---|
| 3-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 5959-52-4 | 210 | 187.19 | NH₂ (3), COOH (2) |
| 3-Amino-8-bromo-1-naphthoic acid | C₁₁H₈BrNO₂ | - | - | 266.09 | NH₂ (3), Br (8), COOH (1) |
| 8-Amino-1-naphthoic acid | C₁₁H₉NO₂ | 129-02-2 | - | 187.19 | NH₂ (8), COOH (1) |
| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 92-70-6 | - | 188.18 | OH (3), COOH (2) |
Research Findings and Functional Comparisons
- Synthetic Challenges: The introduction of substituents (e.g., bromine, methyl) at position 8 in naphthoic acids often requires specialized catalysts or high-pressure conditions, as seen in the synthesis of 3-Amino-2-naphthoic acid .
- Thermal Stability: Melting points vary significantly with substitution patterns. For example, 3-Amino-2-naphthoic acid melts at 210°C , whereas 6-Amino-2-naphthoic acid (a positional isomer) has a higher melting point (222–227°C) .
- Applications: Amino-substituted naphthoic acids are intermediates in dyes and pharmaceuticals. Brominated derivatives (e.g., 3-Amino-8-bromo-1-naphthoic acid) may serve as precursors for cross-coupling reactions .
Notes
Data Limitations: No direct evidence for 3-Amino-8-methyl-1-naphthoic acid was found in the provided sources. Comparisons were extrapolated from structurally related compounds.
Positional Isomerism: Substitution patterns (e.g., amino at position 3 vs. 8) critically influence physical properties and reactivity.
Safety Considerations : Handling naphthoic acid derivatives requires adherence to safety protocols, especially for hazardous variants like 3-Hydroxy-2-naphthoic acid .
Biological Activity
3-Amino-8-methyl-1-naphthoic acid (3A8M1N) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3A8M1N is characterized by the presence of an amino group at the third position and a methyl group at the eighth position of the naphthalene ring. This unique substitution pattern contributes to its chemical reactivity and biological interactions. The compound's structure allows for various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
The biological activities of 3A8M1N can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the aromatic ring can engage in π-π interactions. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects .
Anticancer Properties
Recent studies have explored the anticancer potential of 3A8M1N. For instance, it has been investigated for its efficacy against human colon carcinoma cell lines. The compound exhibited notable antiproliferative activity, with mechanisms involving DNA intercalation and induction of apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HCT116 | 0.415 | DNA intercalation | |
| HCT116 p53 −/− | 0.464 | Apoptosis induction |
Fluorescent Probes
3A8M1N has also been investigated for its potential use as a fluorescent probe due to its aromatic structure. This property could facilitate various imaging applications in biological research .
Study on Apoptosis Induction
In a study examining the apoptotic effects of naphthoic acid derivatives, 3A8M1N was shown to induce early and late apoptosis in treated cancer cells. The assessment utilized Acridine Orange/Ethidium Bromide staining, confirming chromatin condensation and nuclear fragmentation typical of apoptotic cells .
DNA Intercalation Studies
Additional investigations into the intercalating properties of 3A8M1N revealed that it could effectively bind to DNA, causing base mismatches or cleavages that result in cell cycle arrest and apoptosis. This mechanism was particularly noted in cancer cells lacking functional p53, highlighting the compound's potential selectivity for certain tumor types .
Comparative Analysis with Similar Compounds
3A8M1N can be compared with other naphthoic acid derivatives to understand its unique properties better:
Table 2: Comparison of Naphthoic Acid Derivatives
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Amino-1-naphthoic acid | Lacks methyl group at position eight | Moderate anticancer activity |
| 8-Methyl-1-naphthoic acid | Lacks amino group at position three | Limited biological activity |
| 1-Amino-2-naphthoic acid | Different substitution pattern | Varies significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
